4-Bromo-3-fluoro-6-methoxyquinoline
Description
4-Bromo-3-fluoro-6-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a fluorine atom at position 3, and a methoxy group at position 6 on the quinoline scaffold. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and bioactivity . The strategic placement of substituents on the quinoline core influences its reactivity, solubility, and interactions with biological targets, making it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-3-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |
InChI Key |
RHXOSWPXKBXUAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-6-methoxyquinoline typically involves a multi-step process. One practical and scalable route starts with 2,4-dichloro-3-fluoroquinoline. This compound undergoes a series of reactions, including halogenation and methoxylation, to yield the desired product. The overall yield of this process is approximately 81-85% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Bromo-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Cross-coupling reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
4-Bromo-3-fluoro-6-methoxyquinoline has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of antimicrobial agents and other biologically active compounds.
Chemical biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Material science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with other molecular targets to exert its biological effects. The presence of fluorine and bromine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethoxy)quinoline (CAS 1189105-68-7)
- Structure : Bromine at position 4, trifluoromethoxy (-OCF₃) at position 5.
- Molecular Weight: 276.06 g/mol (C₁₀H₅BrF₃NO) .
- Key Differences : The trifluoromethoxy group is more electron-withdrawing and sterically bulky compared to the methoxy group in the target compound. This enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .
- Synthesis: Not explicitly detailed in the evidence, but analogous Pd-catalyzed cross-coupling reactions (as in ) may apply.
3-Bromo-4-chloro-6-fluoroquinoline (CAS 1204810-93-4)
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1)
- Structure : Bromine (position 6), methoxy (position 2), and a fluorinated benzyl group at position 3.
- Molecular Weight: 376.2 g/mol (C₁₈H₁₅BrFNO₂) .
- Key Differences : The benzyl substituent introduces steric hindrance and aromatic π-stacking capabilities, which could enhance binding to biological targets such as enzymes or receptors .
One-Step Protocol ()
The synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) involves refluxing 6-bromo-4-chloroquinoline with aniline derivatives in the presence of Hünig’s base. This method highlights the efficiency of single-step reactions for brominated quinolines .
Pd-Catalyzed Cross-Coupling ()
Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline are synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts. Such methods are adaptable for introducing methoxy and halogen groups but require multi-step purification .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| 4-Bromo-3-fluoro-6-methoxyquinoline | ~256.06 (estimated) | 4-Br, 3-F, 6-OCH₃ | High polarity due to -OCH₃ and F; moderate lipophilicity |
| 4-Bromo-6-(trifluoromethoxy)quinoline | 276.06 | 4-Br, 6-OCF₃ | Enhanced metabolic stability; higher logP |
| 3-Bromo-4-chloro-6-fluoroquinoline | 260.49 | 3-Br, 4-Cl, 6-F | Lower solubility in polar solvents |
| 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | 376.2 | 6-Br, 2-OCH₃, 3-benzyl | Steric hindrance; potential for CNS activity |
Challenges and Limitations
Q & A
Q. What methodologies validate the purity of this compound in drug discovery pipelines?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm.
- Elemental Analysis : Confirm Br/F content (±0.3% deviation) via combustion analysis.
- QC Threshold : ≥99% purity for biological assays; recalibrate standards using USP reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
